molecular formula C19H29BO3 B14024376 2-(5-(Cyclohexyloxy)-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(5-(Cyclohexyloxy)-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14024376
M. Wt: 316.2 g/mol
InChI Key: DVFLWKDZIPAYEU-UHFFFAOYSA-N
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Description

2-(5-(Cyclohexyloxy)-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry. This compound is characterized by its unique structure, which includes a cyclohexyloxy group attached to a methylphenyl ring, and a dioxaborolane moiety. It is primarily used in various chemical reactions, particularly in Suzuki-Miyaura coupling reactions, due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(Cyclohexyloxy)-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-(Cyclohexyloxy)-2-methylphenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may include techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-(Cyclohexyloxy)-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction involving this compound.

    Oxidation: The compound can be oxidized to form corresponding phenols or ketones under specific conditions.

    Substitution: It can undergo nucleophilic substitution reactions where the boron atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Organic solvents like toluene, ethanol, or dimethylformamide (DMF).

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols and Ketones: Formed through oxidation reactions.

Scientific Research Applications

2-(5-(Cyclohexyloxy)-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

    Medicinal Chemistry: Employed in the development of pharmaceuticals and biologically active compounds.

    Material Science: Utilized in the creation of advanced materials with specific properties.

    Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(5-(Cyclohexyloxy)-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boron reagent in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, where the boron atom transfers its organic group to the palladium center. This is followed by reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Another boron reagent used in Suzuki-Miyaura coupling.

    4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: Similar structure but with a phenyl group instead of a cyclohexyloxy group.

Uniqueness

2-(5-(Cyclohexyloxy)-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its cyclohexyloxy group, which can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it a valuable reagent in organic synthesis and other applications .

Properties

Molecular Formula

C19H29BO3

Molecular Weight

316.2 g/mol

IUPAC Name

2-(5-cyclohexyloxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C19H29BO3/c1-14-11-12-16(21-15-9-7-6-8-10-15)13-17(14)20-22-18(2,3)19(4,5)23-20/h11-13,15H,6-10H2,1-5H3

InChI Key

DVFLWKDZIPAYEU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC3CCCCC3)C

Origin of Product

United States

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